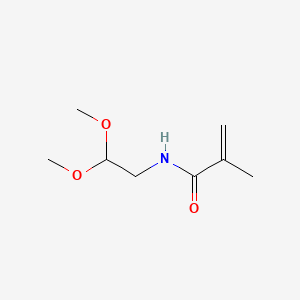

N-(2,2-二甲氧基乙基)甲基丙烯酰胺

概述

描述

“N-(2,2-Dimethoxyethyl)methacrylamide” is a chemical compound with the CAS Number: 95984-11-5. It has a molecular weight of 173.21 . The compound is stored under nitrogen at a temperature of 4°C .

Molecular Structure Analysis

The molecular formula of “N-(2,2-Dimethoxyethyl)methacrylamide” is C8H15NO3 . The average mass is 173.210 Da and the monoisotopic mass is 173.105194 Da .Physical And Chemical Properties Analysis

“N-(2,2-Dimethoxyethyl)methacrylamide” is a liquid . It has a boiling point of 304.0±42.0 C at 760 mmHg .科学研究应用

聚合物的发展和性质

N-(2,2-二甲氧基乙基)甲基丙烯酰胺已被用于可溶性亲水性聚合物和交联共聚物的开发。这些聚合物是通过自由基聚合合成的,具有可以用HCl水解的缩醛基团。这种性质对于材料科学和化学中的某些应用至关重要(Zábranský, Houška, & Kálal, 1985)。

聚合动力学和共聚反应

已对N-(2-羟丙基)甲基丙烯酰胺的自由基聚合进行了研究,揭示了该过程的动力学特性。这项研究对于理解从N-(2,2-二甲氧基乙基)甲基丙烯酰胺衍生的聚合物和共聚物在不同介质中的行为特别重要(Kopeček & Baẑilová, 1973)。

牙科材料应用

在牙科领域,基于甲基丙烯酰胺的单体,包括N-(2,2-二甲氧基乙基)甲基丙烯酰胺的衍生物,已被探索作为牙科粘合剂的新材料。残留溶剂对这些材料的聚合动力学和力学性能的影响一直是这项研究的重点(Fugolin, Dobson, Ferracane, & Pfeifer, 2019)。

生物医学应用

一项关于合成支持潜在生物医学兴趣的功能性侧链的甲基丙烯酰胺衍生物的研究展示了N-(2,2-二甲氧基乙基)甲基丙烯酰胺在医学和健康科学中更广泛应用的可能性。通过自由基聚合获得的这些聚合物显示出适用于各种生物医学应用的特性(Gallardo & Román, 1993)。

智能水凝胶的开发

与N-(2,2-二甲氧基乙基)甲基丙烯酰胺密切相关的HPMA(N-(2-羟丙基)甲基丙烯酰胺)共聚物的开发为创造智能水凝胶开辟了途径。这些水凝胶用于药物传递和改性生物材料和蛋白质表面。该领域的研究为第二代大分子治疗药物的设计奠定了基础(Kopeček & Kopec̆ková, 2010)。

温度响应聚合物的合成

N-(2,2-二甲氧基乙基)甲基丙烯酰胺还参与了温度响应聚合物的合成,这对于各种工业应用具有重要意义。这些聚合物可以表现出双温度响应行为,在材料科学和工程等领域非常有用(Tian et al., 2011)。

溶液中的流体动力学性质

在不同溶剂中研究相关化合物聚[N-(2-羟丙基)甲基丙烯酰胺],可以揭示含有N-(2,2-二甲氧基乙基)甲基丙烯酰胺的溶液的流体动力学性质。这项研究对于理解其在不同溶剂和应用中的行为至关重要(Bohdanecký, Baẑilová, & Kopeček, 1974)。

可控光开关聚合物的开发

开发包含N-(2,2-二甲氧基乙基)甲基丙烯酰胺的光可切换聚合物展示了这种化合物在创造具有动态性能的材料方面的潜力。这些聚合物可以在照射后从阳离子形式转变为带电离子形式,为纳米技术和材料科学等领域提供应用(Sobolčiak等,2013)。

先进药物传递系统

在制药行业中,N-(2,2-二甲氧基乙基)甲基丙烯酰胺衍生物在开发先进药物传递系统方面发挥了重要作用。例如,HPMA共聚物已被广泛研究,作为生物活性化合物的载体,特别是在癌症治疗中(Lu, 2010)。

安全和危害

属性

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARLISKINLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242058 | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95984-11-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-(2,2-Dimethoxyethyl)methacrylamide a useful monomer in polymer chemistry?

A1: The acetal group in DMAEMA serves as a protected form of an aldehyde. [, ] This allows for the creation of polymers containing stable acetal groups that can be transformed into reactive aldehyde groups under specific conditions, typically acidic hydrolysis. [] This controlled reactivity makes DMAEMA-based polymers attractive for applications requiring post-polymerization modifications or crosslinking.

Q2: How does the incorporation of DMAEMA influence the properties of the resulting polymers?

A2: DMAEMA imparts hydrophilicity to the polymers due to the presence of the amide and acetal groups. [] The level of hydrophilicity can be tuned by copolymerizing DMAEMA with other monomers. [] For example, incorporating DMAEMA into hydrophobic polymers can enhance their water solubility or create amphiphilic materials.

Q3: Can you provide an example of how the acetal group in DMAEMA-based polymers is utilized for material modification?

A3: One example is the fabrication of lysine-functionalized surfaces. [] Researchers used a copolymer containing DMAEMA, which was then hydrolyzed to generate aldehyde groups. These aldehyde groups reacted with amino groups on a polylysine derivative, effectively anchoring lysine moieties onto the polymer surface. This modification enhanced the material's bioactivity, specifically promoting fibrinolytic activity.

Q4: Are there any challenges associated with using N-(2,2-Dimethoxyethyl)methacrylamide in polymer synthesis?

A4: One challenge is the potential for premature hydrolysis of the acetal group during polymerization if the reaction conditions are not carefully controlled. [] Researchers have addressed this by employing buffered polymerization media to maintain a stable pH and prevent unintended hydrolysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)